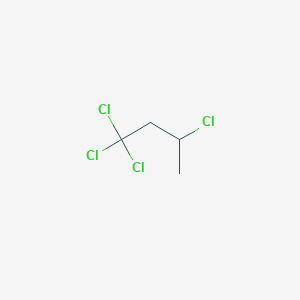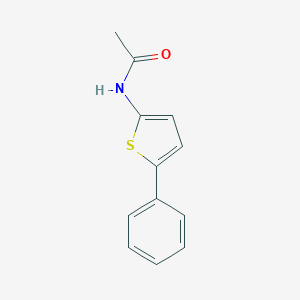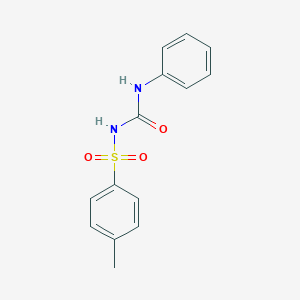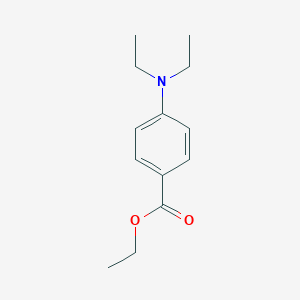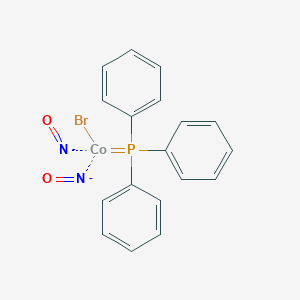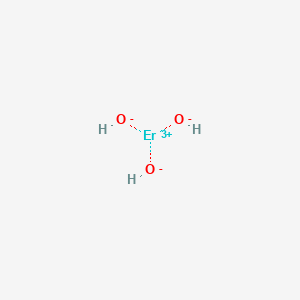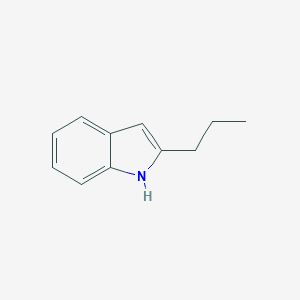
1H-Indole, 2-propyl-
Descripción general
Descripción
1H-Indole, 2-propyl- is a chemical compound that belongs to the indole family. It is a heterocyclic aromatic compound that is widely used in scientific research. This compound is synthesized using various methods, and its mechanism of action is well studied.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-propyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Efectos Bioquímicos Y Fisiológicos
1H-Indole, 2-propyl- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Indole, 2-propyl- has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable and can be stored for long periods of time. However, it has some limitations. It is toxic and must be handled with care. It is also expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1H-Indole, 2-propyl-. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential as a therapeutic agent for various diseases, including cancer and infections. In addition, further research is needed to fully understand its mechanism of action and to identify its molecular targets in the body.
In conclusion, 1H-Indole, 2-propyl- is a chemical compound that has many applications in scientific research. It is synthesized using various methods and has been studied for its potential as a therapeutic agent. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications for this compound.
Aplicaciones Científicas De Investigación
1H-Indole, 2-propyl- has been widely used in scientific research. It is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe for the detection of DNA and RNA. In addition, it has been studied for its potential anticancer and antimicrobial activities.
Propiedades
Número CAS |
13228-41-6 |
|---|---|
Nombre del producto |
1H-Indole, 2-propyl- |
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-propyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8,12H,2,5H2,1H3 |
Clave InChI |
HJENUMMIFDMCEN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2N1 |
SMILES canónico |
CCCC1=CC2=CC=CC=C2N1 |
Otros números CAS |
13228-41-6 |
Sinónimos |
1H-Indole, 2-propyl- |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


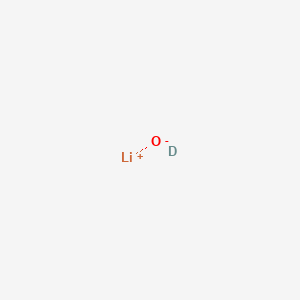
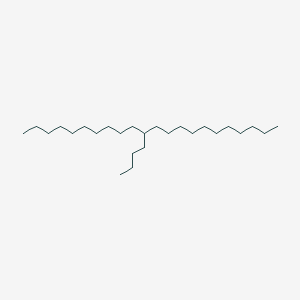
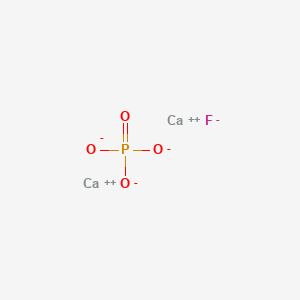
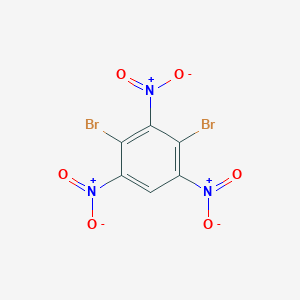
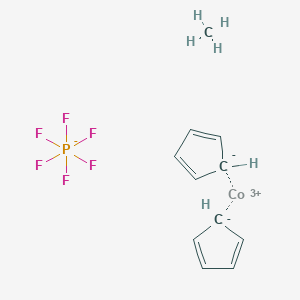
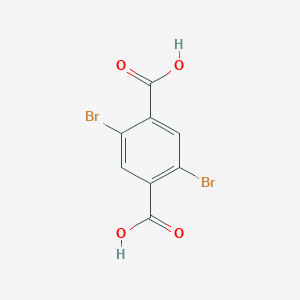
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
